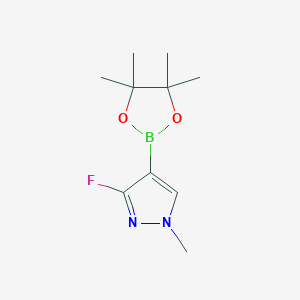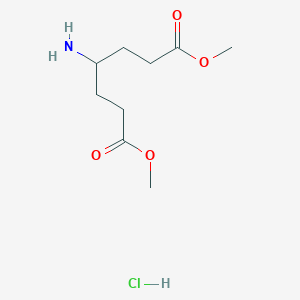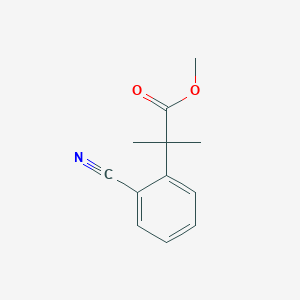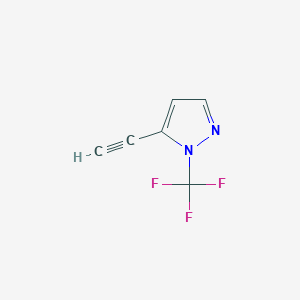
3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate (DMT) is a synthetic compound that has been studied for its potential applications in scientific research. It is a cyclic tricarboxylic acid derivative of a pyridazine ring system, which is a heterocyclic aromatic compound containing nitrogen atoms in its ring structure. DMT is a relatively new synthetic compound that has been studied for its potential applications in research.
科学的研究の応用
3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate has been studied for its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of a number of natural products, including alkaloids, terpenes, and other biologically active molecules. 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate has also been used in the synthesis of polymers, such as polyesters and polyamides, as well as in the synthesis of polyurethanes.
作用機序
The mechanism of action of 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate is thought to increase the levels of these neurotransmitters, leading to a variety of psychological effects.
Biochemical and Physiological Effects
3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate has been studied for its potential biochemical and physiological effects. It has been shown to affect the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to have a variety of effects on the immune system, including the production of cytokines, which are molecules that can modulate the immune response. Additionally, 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate has been shown to affect the metabolism of fatty acids and glucose, as well as to modulate the activity of certain enzymes.
実験室実験の利点と制限
3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate has several advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize and store. Additionally, it is a highly stable compound that does not degrade easily. However, 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate does have some limitations for laboratory experiments. It is a highly potent compound and can be toxic if ingested or inhaled. Additionally, it can be metabolized rapidly by the body, making it difficult to study the effects of long-term exposure.
将来の方向性
There are a number of potential future directions for the study of 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research into its mechanism of action and its potential therapeutic effects is needed. Finally, further studies into the safety and toxicity of 3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate should be conducted.
合成法
3,4-diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate can be synthesized by a variety of methods, including the reaction of ethyl acetate, ethyl formate, and ethyl bromide with the appropriate pyridazine ring system. The reaction of ethyl acetate, ethyl formate, and ethyl bromide with the appropriate pyridazine ring system yields the desired product. The reaction is catalyzed by an acid or base, such as sulfuric acid or sodium hydroxide. The reaction is carried out at a temperature of 40-50°C for a period of several hours.
特性
IUPAC Name |
5-O,6-O-diethyl 2-O-methyl 3-ethoxy-4,5-dihydro-3H-pyridazine-2,5,6-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O7/c1-5-21-10-8-9(12(17)22-6-2)11(13(18)23-7-3)15-16(10)14(19)20-4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUOYGGIGVEILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C(=NN1C(=O)OC)C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethyl 1-methyl 6-ethoxy-1,4,5,6-tetrahydropyridazine-1,3,4-tricarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-acetylphenyl)sulfanyl]acetic acid](/img/structure/B6603571.png)




![11-(4-chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B6603601.png)


![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid](/img/structure/B6603625.png)


